N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide
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Overview
Description
N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide is a synthetic compound known for its unique chemical structure and potential applications in various fields This compound is characterized by the presence of a dimethylamino group attached to a cyclohexyl ring, which is further connected to a benzamide moiety with a propoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide typically involves a multi-step process. One common method includes the reaction of 4-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-{[1-(dimethylamino)cyclohexyl]methyl}amine under controlled conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: Investigated for its potential biological activities, including interactions with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(dimethylamino)cyclohexyl]methyl}-4-isopropoxybenzamide
- N-{[1-(dimethylamino)cyclohexyl]methyl}-4-butoxybenzamide
Uniqueness
N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide is unique due to its specific propoxy substituent, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H30N2O2 |
---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
N-[[1-(dimethylamino)cyclohexyl]methyl]-4-propoxybenzamide |
InChI |
InChI=1S/C19H30N2O2/c1-4-14-23-17-10-8-16(9-11-17)18(22)20-15-19(21(2)3)12-6-5-7-13-19/h8-11H,4-7,12-15H2,1-3H3,(H,20,22) |
InChI Key |
AQIZSTQRYSMBNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC2(CCCCC2)N(C)C |
solubility |
>47.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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